molecular formula C11H15O5P B3050490 3-Diethoxyphosphorylbenzoic acid CAS No. 26342-23-4

3-Diethoxyphosphorylbenzoic acid

Cat. No. B3050490
CAS RN: 26342-23-4
M. Wt: 258.21 g/mol
InChI Key: CTVOPDRNDWRPIR-UHFFFAOYSA-N
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Description

3-Diethoxyphosphorylbenzoic acid (3-DEPBA) is an organophosphorus compound that has been used for a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, and is commonly used as a reagent in organic synthesis. 3-DEPBA has been studied for its biochemical and physiological effects, and is known to be a potent inhibitor of the enzyme acetylcholinesterase (AChE).

Scientific Research Applications

Peptide Synthesis

One notable application of organophosphorus compounds related to 3-diethoxyphosphorylbenzoic acid is in peptide synthesis. For instance, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4 (3H)-one, a related compound, has been identified as an efficient coupling reagent for peptide synthesis, both in solution and solid-phase coupling processes. This advancement in peptide synthesis methodology facilitates the production of peptides with specific sequences and structures, which are crucial in the development of therapeutic agents and in the study of biological processes (Fan, Hao, & Ye, 1996).

Synthesis of Isoxazole and Isoxazoline Derivatives

Another significant application is the regioselective synthesis of 5-substituted 3-(diethoxyphosphoryl)isoxazoles and -2-isoxazolines. This process involves the 1,3-dipolar cycloaddition of (diethoxyphosphoryl)formonitrile oxide to monosubstituted alkynes and alkenes. Such derivatives have been identified as precursors to diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids, which are bioisosteres of potent NMDA receptor antagonists, indicating potential applications in medicinal chemistry (Conti et al., 2009).

Synthesis of Protected Dipeptides

The utility of related organophosphorus coupling agents extends to the synthesis of protected dipeptides. A study reported the synthesis of protected dipeptides containing histidine with an unprotected imidazole group using DEPBT, demonstrating the expanded application of these reagents in synthesizing bioactive peptides containing histidine. This process highlights the versatility of such compounds in synthesizing complex peptide structures without the need for protecting certain functional groups, which simplifies the synthesis process and reduces the number of steps required (Shen, Tian, Zhu, Ha, & Ye, 2010).

properties

IUPAC Name

3-diethoxyphosphorylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-3-15-17(14,16-4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVOPDRNDWRPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633871
Record name 3-(Diethoxyphosphoryl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Diethoxyphosphorylbenzoic acid

CAS RN

26342-23-4
Record name 3-(Diethoxyphosphoryl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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